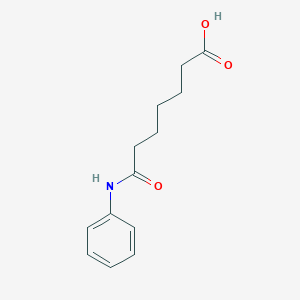

7-Oxo-7-(phenylamino)heptanoic acid

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-Oxo-7-(phenylamino)heptanoic acid typically involves the reaction of heptanoic acid derivatives with phenylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

7-Oxo-7-(phenylamino)heptanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The phenylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketone derivatives, while reduction can produce amine derivatives .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

A. Statin Synthesis Intermediates

One of the primary applications of 7-Oxo-7-(phenylamino)heptanoic acid is its role as an intermediate in the synthesis of statins, which are widely used for cholesterol management. Statins work by inhibiting the enzyme HMG-CoA reductase, which plays a crucial role in cholesterol biosynthesis. The structural features of this compound make it suitable for developing various statin derivatives, enhancing their efficacy and reducing side effects .

B. Proteomics Research

This compound is also utilized in proteomics research, where it serves as a tool for studying protein interactions and modifications. Its ability to interact with specific proteins can help elucidate pathways involved in metabolic processes and disease mechanisms .

Biochemical Research

A. Enzyme Inhibition Studies

This compound has been investigated for its potential as an enzyme inhibitor. Studies have shown that it can inhibit certain enzymes involved in metabolic pathways, making it a candidate for further research in drug development aimed at metabolic disorders .

B. Structure-Activity Relationship Studies

The compound's structure allows researchers to conduct structure-activity relationship (SAR) studies. By modifying different functional groups on the heptanoic acid backbone, scientists can assess how these changes affect biological activity, leading to the development of more potent compounds .

Case Studies

A. Statin Derivative Development

In a notable study, researchers synthesized various derivatives of this compound to evaluate their effectiveness as HMG-CoA reductase inhibitors. The findings indicated that certain derivatives exhibited enhanced potency compared to existing statins, suggesting potential for new therapeutic agents .

B. Proteomic Applications

Another study explored the use of this compound in proteomic assays to identify protein targets involved in lipid metabolism. The results demonstrated its effectiveness in binding specific proteins, facilitating further investigations into lipid-related diseases .

Mecanismo De Acción

The mechanism of action of 7-Oxo-7-(phenylamino)heptanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

- 7-Anilino-7-oxoheptanoic acid

- 2,8-Oxocanedione

- Pimelic acid

Uniqueness

7-Oxo-7-(phenylamino)heptanoic acid is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. This versatility makes it valuable in multiple fields of research and industry .

Actividad Biológica

7-Oxo-7-(phenylamino)heptanoic acid, also known as 7-Oxo-7-phenylheptanoic acid, is an organic compound with the molecular formula C13H16O3 and a molar mass of 220.26 g/mol. This compound features a heptanoic acid backbone with a phenylamino group and a keto group at the seventh carbon position. Its structural characteristics suggest potential biological activity, particularly in pharmacology, where it may interact with various biological targets.

- Molecular Formula : C13H16O3

- Molar Mass : 220.26 g/mol

- Melting Point : 83-86°C

- Predicted Boiling Point : Approximately 396°C

- pKa : Around 4.74

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in anti-inflammatory and metabolic processes. Its derivatives have been explored for their potential as pharmaceutical intermediates, especially in drug development targeting inflammation and metabolic disorders.

The compound's biological activity is primarily attributed to its ability to interact with enzymes and receptors involved in metabolic pathways:

- Binding Affinity : Preliminary studies suggest that this compound may bind to enzymes associated with inflammation and energy metabolism, influencing related pathways.

- Pharmacological Potential : The structural similarities to known bioactive molecules indicate that it may serve as a lead compound for further pharmacological exploration .

Comparative Analysis with Similar Compounds

The following table summarizes some compounds structurally similar to this compound, highlighting their unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 6-Benzoylhexanoic Acid | C13H16O3 | Contains a benzoyl group instead of phenylamino |

| 7-Aminoheptanoic Acid | C7H15NO2 | Lacks the keto group; simpler amine structure |

| Phenylacetic Acid | C8H8O2 | Aromatic carboxylic acid without the heptanoic chain |

Uniqueness : The presence of both a phenylamino group and a keto function distinguishes this compound from these similar compounds, suggesting unique reactivity and potential biological activity not found in simpler analogs.

Case Studies and Research Findings

Recent studies have explored the biological implications of this compound:

- Anti-inflammatory Properties : Research has indicated that derivatives of this compound possess significant anti-inflammatory effects, making them candidates for treating inflammatory diseases.

- Synergistic Effects in Cancer Treatment : A study highlighted the potential of certain derivatives to enhance apoptosis in acute myeloid leukemia (AML) cells when combined with existing therapies like Venetoclax. This combination therapy resulted in a marked decrease in anti-apoptotic proteins, suggesting that these compounds could mitigate drug resistance .

- Metabolic Stability Studies : In vitro studies on metabolic stability indicated that while some derivatives remain stable in artificial gastric juice, degradation occurs in intestinal environments and plasma after extended periods. This stability profile is crucial for understanding the pharmacokinetics of these compounds .

Propiedades

IUPAC Name |

7-anilino-7-oxoheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c15-12(9-5-2-6-10-13(16)17)14-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTZWAOUERANOLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40429493 | |

| Record name | 7-OXO-7-(PHENYLAMINO)HEPTANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40429493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160777-08-2 | |

| Record name | 7-OXO-7-(PHENYLAMINO)HEPTANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40429493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the significance of the crystal structure determination of 7-oxo-7-(phenylamino)heptanoic acid?

A1: Determining the crystal structure of this compound provides valuable insights into its three-dimensional structure and arrangement of molecules. The research indicates that the hydrogen-bond networks observed in this compound share similarities with those found in 6-oxo-6-(phenylamino)hexanoic acid. [] This structural information can be crucial for understanding its physicochemical properties, potential interactions with other molecules, and could serve as a basis for further research into its potential applications.

Q2: Are there other related compounds with similar structural features?

A2: Yes, the abstract mentions 6-(4-chlorophenylamino)6-oxohexanoic acid and 6-oxo-6-(phenylamino)hexanoic acid as compounds with similar hydrogen-bond networks. [] This suggests that these compounds may share some structural similarities and potentially exhibit related properties.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.